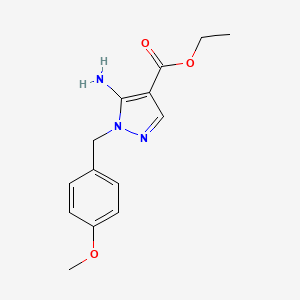

ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

描述

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-methoxybenzyl group attached to the pyrazole ring’s N1 position, an amino group at C5, and an ethyl ester at C4. The 4-methoxybenzyl substituent introduces both lipophilicity and electron-donating properties, which can influence solubility and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing bioactive molecules .

属性

IUPAC Name |

ethyl 5-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-20-14(18)12-8-16-17(13(12)15)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLNBTLDLFUKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Primary Synthetic Route: Two-Step Condensation

Reaction Mechanism and Stoichiometry

The most widely documented method for synthesizing ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves a cyclocondensation reaction. In the first stage, (4-methoxybenzyl)hydrazine hydrochloride (1.0 equiv, 0.53 mol) is deprotonated using triethylamine (1.5 equiv, 0.80 mol) in absolute ethanol. This step generates the free hydrazine base, which subsequently reacts with ethyl (ethoxymethylene)cyanoacetate (1.1 equiv, 0.58 mol) under reflux to form the pyrazole ring via a [3+2] cycloaddition mechanism.

Critical Parameters:

- Solvent: Ethanol is preferred due to its ability to dissolve both reactants and act as a mild acid catalyst.

- Temperature: Room temperature (20°C) for hydrazine activation, followed by reflux (78°C) for cyclization.

- Workup: Post-reaction concentration under reduced pressure, followed by aqueous extraction with ethyl acetate, yields the crude product, which is typically purified via recrystallization.

Yield and Scalability

The patented method achieves a 92% isolated yield, making it industrially viable. Scaling this reaction to kilogram-scale production requires careful control of exothermicity during triethylamine addition and efficient solvent recovery systems. Continuous flow reactors, as demonstrated in analogous pyrazole syntheses, could further enhance throughput and safety.

Alternative Synthetic Strategies

Hydrazine Intermediate Modification

While the primary route uses (4-methoxybenzyl)hydrazine hydrochloride, alternative hydrazine derivatives have been explored for related pyrazoles. For example, substituting the 4-methoxybenzyl group with a 4-methylbenzyl moiety (as in CAS 879433-31-5) involves analogous conditions but requires 4-methylbenzyl bromide for hydrazine functionalization. This suggests that the 4-methoxybenzyl group could similarly be introduced via nucleophilic substitution, though no direct literature supports this for the target compound.

Catalytic Enhancements

Nano-ZnO catalysts have been shown to improve yields (up to 95%) in the synthesis of structurally similar pyrazoles, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol. Applying such catalysts to this compound synthesis could reduce reaction times or enhance regioselectivity, though empirical validation is needed.

Industrial Production Considerations

Process Optimization

Key industrial challenges include:

- Cost Efficiency: Sourcing high-purity (4-methoxybenzyl)hydrazine hydrochloride, which is less commercially available than its benzyl or methyl analogs.

- Waste Management: Ethanol recovery systems are critical due to the large solvent volumes (1.6 L per 100 g starting material).

- Safety: Exothermic reactions during triethylamine addition necessitate jacketed reactors with precise temperature control.

Green Chemistry Approaches

Recent advances in solvent-free syntheses or ionic liquid-mediated reactions for pyrazole derivatives could be adapted to reduce the environmental footprint. For instance, microwave-assisted synthesis might decrease reaction times from overnight to under an hour, though this remains speculative for the target compound.

化学反应分析

Types of Reactions

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In vitro assays showed that this compound significantly reduced the viability of human cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

Pyrazole derivatives have been known for their anti-inflammatory effects. This compound has been evaluated for its ability to reduce inflammation in animal models.

Case Study : A study involving induced inflammation in rodents showed a marked decrease in inflammatory markers when treated with this compound, indicating its potential use in treating inflammatory diseases.

Agricultural Applications

The compound has also been explored for its utility in agriculture, particularly as a pesticide or herbicide due to its biological activity against various pests and pathogens.

Pesticidal Activity

Studies have suggested that this compound exhibits insecticidal properties against common agricultural pests.

Data Table: Efficacy Against Insect Pests

| Insect Pest | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Whiteflies | 100 | 90 |

| Spider Mites | 75 | 80 |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of (4-methoxybenzyl)hydrazine dihydrochloride with ethyl (ethoxymethylene)cyanoacetate. This synthetic route allows for the exploration of various derivatives that may enhance its biological activity.

作用机制

The mechanism of action of ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammation or pain pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

相似化合物的比较

Table 1: Structural and Functional Comparison of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity and Solubility: The 4-methoxybenzyl group in the target compound enhances lipophilicity compared to smaller substituents like 4-fluorophenyl (logP ~2.5–3.0 estimated). This property may improve membrane permeability, making it advantageous for drug discovery . The 4-sulfamoylphenyl analog introduces hydrogen-bonding capacity via the sulfonamide group, improving interactions with biological targets like enzymes or receptors .

Electronic Effects :

- Electron-donating groups (e.g., 4-methoxy) stabilize the pyrazole ring via resonance, while electron-withdrawing groups (e.g., 4-sulfamoyl) may increase electrophilicity at the C4 carboxylate, influencing reactivity in further derivatization .

生物活性

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS No. 384835-92-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C14H17N3O3

- Molecular Weight : 273.30 g/mol

- Structure : The compound features a five-membered pyrazole ring substituted with an amino group and a methoxybenzyl moiety, which is critical for its biological interactions.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes, which can disrupt metabolic pathways in target organisms. This inhibition can affect processes such as protein synthesis and cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways that influence cellular responses. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that similar pyrazole derivatives exhibit antimicrobial properties. This compound is hypothesized to possess similar activity due to structural similarities.

- Case Study : A study on related compounds demonstrated significant antibacterial effects against various strains of bacteria, suggesting that this compound may also inhibit bacterial growth through interference with protein synthesis pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity, as many pyrazole derivatives have been explored for their cytotoxic effects on cancer cell lines.

- Research Findings : In vitro studies have shown that related pyrazole compounds can induce apoptosis in cancer cells. For instance, compounds with similar structures have reported IC50 values indicating effective cytotoxicity against several cancer cell lines such as MCF7 and NCI-H460 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Related Pyrazole Derivative | NCI-H460 | 42.30 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution:

- Absorption : Predicted to have high gastrointestinal absorption due to its lipophilic nature.

- Blood-Brain Barrier Penetration : Its structure indicates potential permeability across the blood-brain barrier, which is advantageous for treating central nervous system disorders.

Safety and Toxicology

Preliminary safety assessments indicate that while the compound shows promising biological activity, further toxicological studies are necessary to establish safety profiles in vivo.

常见问题

Basic: What are the common synthetic routes for ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A standard route involves:

- Step 1: Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

- Step 2: Cyclizing the intermediate with phenylhydrazine derivatives (e.g., 4-methoxybenzylhydrazine) under reflux in ethanol or acetonitrile .

- Step 3: Basic hydrolysis or functionalization of the ester group, if required. For example, hydrolysis with NaOH yields the carboxylic acid derivative .

Key Characterization: Post-synthesis, purity is confirmed via melting point analysis, HPLC, and spectroscopic methods (IR, NMR).

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .

- NMR Spectroscopy: and NMR identify substituent effects. The 4-methoxybenzyl group shows characteristic aromatic protons at δ 6.8–7.3 ppm and a methoxy singlet at δ 3.8 ppm .

- IR Spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1700 cm, NH stretches at ~3400 cm) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Transition-metal catalysts (e.g., Ru complexes) enhance coupling efficiency in decarboxylative alkylation steps .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DCE/HFIP mixtures) improve reaction rates .

- Temperature Control: Reflux in ethanol (70–80°C) balances reactivity and side-product formation .

- Purification: Flash chromatography (heptane/EtOAc gradients) isolates the target compound from byproducts .

Data-Driven Example: A 37% yield was reported for a related compound using Pd-catalyzed coupling, highlighting the need for catalyst optimization .

Advanced: How can computational methods predict hydrogen bonding and crystal packing?

Methodological Answer:

- Graph Set Analysis: Maps hydrogen-bonding patterns (e.g., Etter’s rules for R(8) motifs) to predict supramolecular assemblies .

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for intermolecular interactions .

- Molecular Dynamics (MD): Simulates crystal packing under varying temperatures and pressures .

Case Study: In ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, X-ray data revealed N–H···O hydrogen bonds stabilizing the lattice, validated by DFT .

Advanced: How do structural modifications influence biological activity in pyrazole derivatives?

Methodological Answer:

- Substituent Effects:

- Structure-Activity Relationship (SAR):

Experimental Design: Screen derivatives against cancer cell lines (e.g., MCF-7) and assess IC values. For example, pyrazole-acylthiourea hybrids showed MICs of 2–8 µg/mL against Candida albicans .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

- NMR Reassignment: Re-examine solvent effects (e.g., DMSO vs. CDCl) and coupling constants. For example, rotameric equilibria in flexible groups can split signals .

- DFT-NMR Comparison: Optimize molecular geometry in Gaussian and calculate chemical shifts using the GIAO method. Deviations >0.5 ppm suggest incorrect tautomer assignments .

- X-ray Validation: Use crystallographic data to confirm the dominant tautomeric form in the solid state .

Case Study: In 5-methyl-1-phenylpyrazole-4-carboxylic acid, IR and NMR data contradicted until X-ray confirmed the enol tautomer .

Advanced: What strategies are used in fragment-based drug design for Keap1 inhibitors?

Methodological Answer:

- Fragment Linking: Combine pyrazole carboxylates with sulfonamide pharmacophores to enhance Keap1-Nrf2 binding .

- Biophysical Assays: Use SPR or ITC to measure binding kinetics. For example, Ki values <100 nM were achieved with optimized substituents .

- Co-crystallization: Solve protein-ligand structures (e.g., PDB 6NQF) to guide rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。